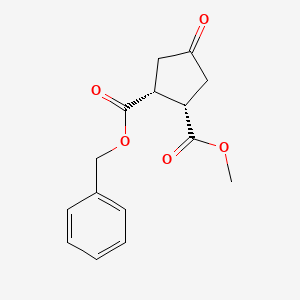

(cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

描述

属性

IUPAC Name |

2-O-benzyl 1-O-methyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBOISVEVUERBN-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733596 | |

| Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164916-54-5 | |

| Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes a cyclopentane ring with two carboxylate groups and a benzyl substituent. Its molecular formula is C15H16O5, with a molecular weight of 276.28 g/mol. This compound exhibits stereoisomerism due to the presence of a chiral center, specifically in the configuration of the benzyl group and the methyl substituent on the cyclopentane ring . The biological activity of this compound is of significant interest in medicinal chemistry and organic synthesis.

Structural Features

The structure of this compound can be represented as follows:

This compound features:

- A cyclopentane ring that contributes to its rigidity and potential biological interactions.

- Two carboxylate groups that may participate in hydrogen bonding and ionic interactions.

- A benzyl substituent that enhances lipophilicity, potentially affecting bioavailability.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Structure | Lacks benzyl substitution |

| Benzyl 3-oxocyclobutanecarboxylate | Structure | Smaller ring size |

| Ethyl (E)-3-(4-methylbenzylidene)-2-oxocyclopentane-1-carboxylate | Structure | Contains an additional double bond |

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may impart distinctive chemical reactivity and biological properties compared to its analogs.

Pharmacological Potential

Research indicates that this compound has potential applications in various therapeutic areas. Its structural features suggest possible interactions with biological targets, including enzymes and receptors.

Key Areas of Interest:

- Antioxidant Activity: The presence of carboxylic acid functionalities may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties: Preliminary studies suggest that similar compounds exhibit antimicrobial activity, indicating potential for further exploration in this area.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways could be investigated for therapeutic benefits in chronic inflammatory conditions.

Antimicrobial Testing

In vitro assays have been conducted on similar bicyclic compounds revealing effective antimicrobial properties against various bacterial strains. This suggests that this compound could possess comparable activity, warranting further exploration through systematic testing .

科学研究应用

Applications in Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions, including:

- Esterification : The carboxylate groups allow for esterification reactions, which can lead to the formation of more complex esters.

- Reduction Reactions : The ketone functionality can be reduced to alcohols, allowing for further modifications.

These reactions are fundamental for modifying the compound for various applications in synthetic organic chemistry.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate may exhibit biological activities that could be harnessed for therapeutic purposes. Interaction studies have shown that this compound may react favorably with biological targets, suggesting potential roles in drug development.

Case Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of complex organic molecules, researchers utilized this compound as a key intermediate. The compound was subjected to various transformations that demonstrated its utility in creating diverse chemical entities with potential pharmaceutical applications.

Another significant study investigated the biological activity of this compound. Researchers found that this compound exhibited promising interactions with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for further drug development.

化学反应分析

Reduction of the 4-Oxo Group

The ketone group at the 4-position undergoes reduction to form hydroxyl derivatives. For example:

-

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–20°C reduces the ketone to a secondary alcohol, yielding (cis)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate (88% yield) .

-

Stereochemical outcomes depend on reaction conditions; borohydride reductions typically proceed with retention of configuration.

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| NaBH₄ | THF/MeOH | 0–20°C | 88% | 4-Hydroxy derivative |

| NaBH₄ | THF/H₂O | 0°C | 53% | 3-Hydroxy analog (cyclobutane example) |

Nucleophilic Additions at the Ketone

The 4-oxo group participates in nucleophilic reactions. In analogous systems:

-

Grignard reagents (e.g., methylmagnesium bromide) add to the ketone, forming tertiary alcohols .

-

Alkylation with benzyl bromides (e.g., benzyl 4-bromomethyl-1-piperidinecarboxylate) under basic conditions forms branched derivatives, as seen in cyclopentanecarboxylate coupling reactions .

Ester Hydrolysis and Transesterification

The benzyl and methyl esters exhibit differential reactivity:

-

Basic hydrolysis (K₂CO₃, acetone, reflux) selectively cleaves the methyl ester, generating mono-acid intermediates .

-

Acid-catalyzed transesterification replaces benzyl esters with other alcohols (e.g., phenols via Mitsunobu conditions) :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | K₂CO₃, acetone, reflux | Methyl ester → carboxylate |

| Transesterification | DEAD, PPh₃, phenol | Benzyl ester → phenoxy derivative |

Cyclization and Coupling Reactions

The ketone and ester groups facilitate cyclization:

-

Intramolecular aldol condensation under basic conditions forms fused bicyclic structures .

-

Cross-coupling with amines (e.g., via Curtius rearrangement) generates amide-linked derivatives, as demonstrated in illicium sesquiterpene syntheses .

Stereochemical Considerations

The cis-configuration of the ester groups influences reaction pathways:

相似化合物的比较

Substituent Effects and Classification

The compound belongs to the broader class of benzoate esters but is categorized under branched-chain aliphatic benzoates due to its methyl and benzyl substituents. Key comparisons include:

| Compound Name | CAS # | Structure Type | Key Features |

|---|---|---|---|

| Methyl benzoate | 93-58-3 | Aliphatic saturated straight-chain | Single ester group, linear structure |

| Isopropyl benzoate | 939-48-0 | Aliphatic saturated branched | Branched ester group, higher steric bulk |

| cis-3-Hexenyl benzoate | 25152-85-6 | Aliphatic unsaturated straight | Unsaturated chain, potential for oxidation |

| 3-Methyl-2-butenyl benzoate | 5205-11-8 | Aliphatic unsaturated branched | Branched unsaturated ester, reactive sites |

| (Target Compound) | N/A | Cyclic branched benzoate | Bicyclic framework, ketone, dual esters |

Key Observations :

- Electron-Withdrawing Influence: The 4-oxo group increases electrophilicity at the cyclopentane ring, contrasting with non-ketone-bearing esters (e.g., isopropyl benzoate).

- Solubility : Cyclic structures typically exhibit lower solubility in polar solvents than linear analogs due to reduced molecular flexibility.

Reactivity and Stability

- Hydrolysis Sensitivity: The dual ester groups in the target compound may render it more prone to hydrolysis under basic conditions compared to monoesters like methyl benzoate.

- Ketone Reactivity: The 4-oxo group enables keto-enol tautomerism and participation in condensation reactions, a feature absent in simpler benzoates.

准备方法

Cyclization and Functionalization

One common strategy involves the cyclization of appropriately substituted dicarboxylic acid derivatives or anhydrides. For example, starting from cis-1,2-cyclopentanedicarboxylic anhydride, selective esterification and oxidation steps can be employed to install the benzyl and methyl ester groups and the 4-oxo substituent.

- Starting Material: cis-1,2-Cyclopentanedicarboxylic anhydride or its derivatives.

- Esterification: Reaction with benzyl alcohol and methanol under acidic or catalytic conditions to selectively form the benzyl ester at position 1 and methyl ester at position 2.

- Oxidation: Introduction of the 4-oxo group can be achieved by oxidation of the corresponding cyclopentanol intermediate or via selective functional group transformation using reagents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.

Alternative Synthetic Routes

- Michael Addition and Cyclization: Synthesis may also involve Michael addition of nucleophiles to α,β-unsaturated esters followed by intramolecular cyclization to form the cyclopentane ring.

- Use of Chiral Catalysts or Auxiliaries: To ensure stereochemical purity, chiral catalysts or auxiliaries can be employed during key steps such as esterification or oxidation.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Heating of dicarboxylic acid derivatives | Formation of cyclopentane ring |

| Esterification | Benzyl alcohol, methanol, acid catalyst (e.g., H2SO4) | Selective ester formation at positions 1 and 2 |

| Oxidation | PCC, Dess–Martin periodinane, or similar oxidants | Introduction of ketone at position 4 |

| Purification | Column chromatography or recrystallization | To isolate pure cis isomer |

Representative Data Table for Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Temperature (°C) | 0 to 80 | Controls rate of esterification and oxidation; higher temps may cause isomerization |

| Reaction Time (hours) | 2 to 24 | Longer times improve conversion but risk side reactions |

| Catalyst Concentration | 0.1 to 1.0 equiv | Influences esterification efficiency |

| Oxidant Equivalents | 1.0 to 1.5 equiv | Ensures complete oxidation without overoxidation |

| Solvent | Dichloromethane, THF, or similar | Solvent choice affects solubility and reaction kinetics |

Research Findings and Optimization

- Stereochemical Integrity: Studies confirm that starting from cis-configured anhydrides preserves stereochemistry throughout the synthesis, yielding predominantly the cis isomer of the product.

- Yield Optimization: Esterification under mild acidic conditions with stoichiometric control of alcohols maximizes yield and selectivity for the benzyl and methyl esters.

- Oxidation Selectivity: Use of Dess–Martin periodinane provides cleaner oxidation to the ketone with fewer side products compared to chromium-based oxidants.

- Purification: Chromatographic techniques effectively separate any trans isomers or side products, ensuring high purity.

常见问题

Q. What are the optimal synthetic routes for preparing (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate with high stereochemical fidelity?

The synthesis typically involves cyclopentane ring formation via intramolecular cyclization or [3+2] cycloaddition strategies. For example, stereoselective dicarboxylation can be achieved using benzyl and methyl ester-protected intermediates under Mitsunobu conditions or palladium-catalyzed coupling. Key steps include controlling the cis configuration by optimizing reaction temperature (0–25°C) and chiral auxiliaries (e.g., tert-butyl carbamates) to minimize epimerization . Purity is validated via HPLC (≥98% enantiomeric excess) and NMR (δ 4.2–5.1 ppm for benzyl protons) .

Q. How can the stereochemistry of this compound be unambiguously confirmed?

X-ray crystallography is the gold standard for confirming cis-configuration. Alternatively, NOESY NMR can detect spatial proximity between the benzyl group (δ 7.2–7.4 ppm aromatic protons) and the 4-oxo group, while NMR distinguishes carbonyl resonances (e.g., 170–175 ppm for ester carbonyls) . Comparative analysis with trans-isomers (if available) via polarimetry or chiral chromatography is critical .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the ester groups. Degradation products, such as free dicarboxylic acids, can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the cis-configuration influence reactivity in asymmetric catalysis or drug intermediate synthesis?

The cis arrangement creates a rigid, planar geometry that enhances substrate binding in catalytic pockets (e.g., enzyme active sites or transition-metal complexes). For example, the 4-oxo group acts as a hydrogen-bond acceptor, while the benzyl group provides steric bulk for enantioselective induction. Computational studies (DFT or MD simulations) reveal that the cis isomer has a lower activation energy (ΔG‡ ≈ 15–20 kJ/mol) in nucleophilic additions compared to trans counterparts .

Q. What methodologies resolve contradictions in reported reaction yields for derivatization of this compound?

Yield discrepancies often arise from competing side reactions (e.g., over-oxidation at the 4-position or ester hydrolysis). Systematic DOE (Design of Experiments) approaches vary parameters:

- Solvent polarity : Lower yields in polar aprotic solvents (DMF) vs. non-polar (toluene) due to stabilization of intermediates.

- Catalyst loading : Pd(OAc) (5 mol%) vs. Pd(PPh) (2 mol%) impacts cross-coupling efficiency.

- Temperature : Reactions above 40°C promote racemization.

Data normalization using internal standards (e.g., tridecane for GC-MS) reduces variability .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

Molecular docking (AutoDock Vina) and QSAR models correlate the compound’s electrophilicity (calculated via DFT) with its reactivity in Michael additions or SN2 displacements. For instance, the LUMO energy (–1.8 eV) predicts nucleophilic attack at the 4-oxo position. Machine learning (e.g., Random Forest regression) trained on existing kinetic data can forecast optimal reaction conditions (R > 0.85) .

Q. What analytical strategies differentiate between degradation products and synthetic byproducts?

High-resolution LC-MS (Q-TOF) with isotopic pattern matching identifies hydrolysis products (e.g., m/z 278.30 → m/z 264.28 for demethylation). MS/MS fragmentation pathways (e.g., loss of CO at m/z 44) confirm structural assignments. Comparative stability studies under accelerated conditions (40°C, 75% RH) quantify degradation kinetics (t ≈ 6 months) .

Methodological Notes

- Stereochemical Purity : Use Chiralpak IC-3 columns (hexane:IPA = 90:10, 1 mL/min) for HPLC analysis .

- Reaction Optimization : Employ DoE software (JMP or MODDE) to map yield vs. temperature/catalyst interactions .

- Safety : Avoid prolonged exposure to light (UV λmax = 254 nm induces photodegradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。